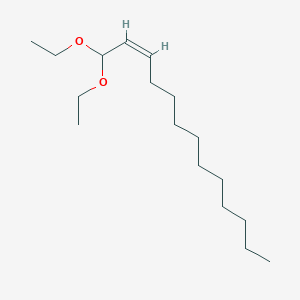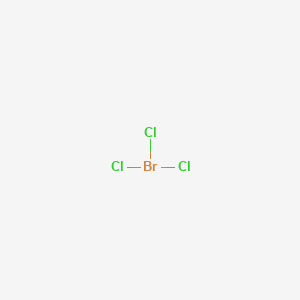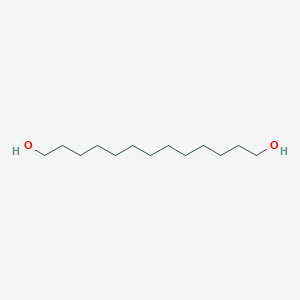
Barium sulfate
概要
説明
硫酸バリウムは、化学式 BaSO₄ で表される無機化合物です。無臭で水に不溶性の白色結晶固体です。 硫酸バリウムは、バリウムとその誘導体の主要な商業的供給源である重晶石として自然に存在します 。 その高い密度と不透明な白色外観により、特に医療および工業分野において、さまざまな用途で価値があります .
2. 製法
合成経路と反応条件: 硫酸バリウムは、いくつかの方法で合成できます。
工業生産方法: 工業的には、硫酸バリウムは主に重晶石から製造されています。重晶石は最初に粉砕され、次に浮遊選鉱や磁気分離などのさまざまなプロセスによって精製され、不純物が除去されます。 精製された重晶石は、次に化学反応にかけられて硫酸バリウムが生成されます {_svg_3}.
科学的研究の応用
Barium sulfate has a wide range of applications in scientific research and industry:
Medical Imaging: this compound is widely used as a radiocontrast agent for X-ray imaging and other diagnostic procedures.
Oil and Gas Industry: this compound is used as a weighting agent in drilling fluids to increase the density of the fluid, thereby preventing blowouts during drilling.
Pigments and Fillers: Due to its high density and white color, this compound is used as a filler in paints, plastics, and rubber to enhance their properties.
Nanoparticles: this compound nanoparticles are used in various applications, including pharmaceuticals, fine chemicals, cosmetics, and electronics.
作用機序
医用画像診断では、硫酸バリウムは、体がX線を透過するときに吸収を増やすことで機能します。 これにより、硫酸バリウムが局在している消化管やその他の構造を鮮明に視覚化することができます 。 この化合物は、高い原子番号と密度を持つため、効果的な造影剤となります .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Barium sulfate can be synthesized through several methods:
Industrial Production Methods: In industrial settings, this compound is primarily produced from the mineral barite. The barite is first crushed and then purified through various processes, including flotation and magnetic separation, to remove impurities. The purified barite is then subjected to chemical reactions to produce this compound .
化学反応の分析
硫酸バリウムは比較的不活性であり、水への溶解度が低いため、多くの化学反応を起こしません。以下の反応に関与する可能性があります。
濃硫酸との反応: 硫酸バリウムは濃硫酸に溶解し、バリウムイオンと硫酸イオンを形成します.
熱分解: 非常に高温では、硫酸バリウムは酸化バリウムと三酸化硫黄を形成して分解します。[ \text{BaSO}4 \rightarrow \text{BaO} + \text{SO}_3 ]
4. 科学研究における用途
硫酸バリウムは、科学研究と産業の両方で幅広い用途があります。
医用画像診断: 硫酸バリウムは、X線画像やその他の診断手順における造影剤として広く使用されています。 {_svg_4}
石油およびガス産業: 硫酸バリウムは、掘削中の噴出を防ぐために、掘削泥水の密度を高めるための加重剤として使用されます.
顔料と充填材: 硫酸バリウムは、その高い密度と白色のため、塗料、プラスチック、ゴムの充填剤として使用され、それらの特性を強化します.
類似化合物との比較
硫酸バリウムは、水への不溶性と造影剤としての用途から、バリウム化合物の中で独特です。 硫化バリウムや塩化バリウムなどの他のバリウム化合物は、水に溶解し、用途が異なります 。 例えば:
硫化バリウム(BaS): 水に溶解し、他のバリウム化合物の製造に使用されます.
塩化バリウム(BaCl₂): 水に溶解し、さまざまな化学反応や工業プロセスで使用されます.
硫酸バリウムの独特の特性、すなわち高い密度、水への不溶性、放射線不透過性などにより、他のバリウム化合物と区別され、特定の用途で価値のあるものとなっています。
特性
| 13462-86-7 | |
分子式 |
BaH2O4S |
分子量 |
235.41 g/mol |
IUPAC名 |
barium(2+);sulfate |
InChI |
InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
XUBKPYAWPSXPDZ-UHFFFAOYSA-N |
不純物 |
Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |
SMILES |
[O-]S(=O)(=O)[O-].[Ba+2] |
正規SMILES |
OS(=O)(=O)O.[Ba] |
沸点 |
2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |
Color/Form |
Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |
密度 |
4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |
melting_point |
2876 °F (NIOSH, 2024) 1580 °C 2876 °F |
| 7727-43-7 13462-86-7 |
|
物理的記述 |
Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |
ピクトグラム |
Health Hazard |
溶解性 |
0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |
同義語 |
Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |
蒸気圧 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
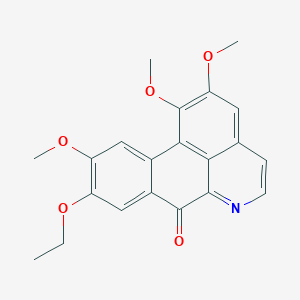
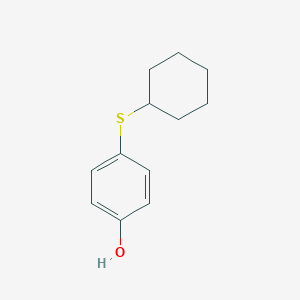
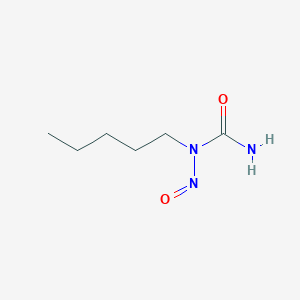
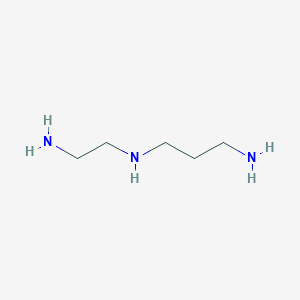
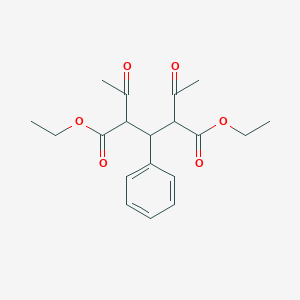



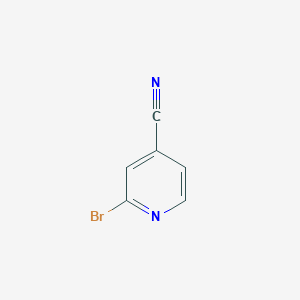
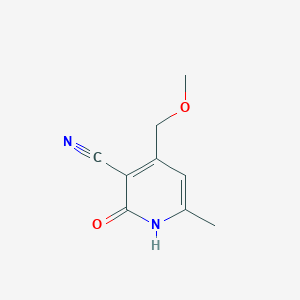
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
